rac-Ethylenebis(1-indenyl)zirconium dichloride
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Overview
Description
rac-Ethylenebis(1-indenyl)zirconium dichloride: is an organometallic compound widely used as a catalyst component in olefin polymerization. This compound is particularly significant in the preparation of metallocene-type catalysts, which are essential in the production of polyolefins such as polyethylene and polypropylene .
Mechanism of Action
Target of Action
The primary target of rac-Ethylenebis(1-indenyl)zirconium dichloride is olefins . Olefins, also known as alkenes, are a class of hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the polymerization process .
Mode of Action
This compound acts as a catalyst in the polymerization of olefins . It facilitates the reaction by lowering the activation energy, thereby speeding up the polymerization process .
Biochemical Pathways
The compound is involved in the polymerization pathway of olefins . It catalyzes the reaction where monomers (olefins) combine to form a polymer. The resulting polymers have various applications, including the production of plastics, resins, and elastomers .
Pharmacokinetics
Instead, it remains unchanged throughout the reaction .
Result of Action
The action of this compound results in the formation of polymers from olefins . These polymers have various industrial applications, including the production of plastics, resins, and elastomers .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and the presence of moisture . It is relatively stable at high temperatures but may gradually decompose in the air . It is also sensitive to moisture . Therefore, it is typically stored under inert gas (nitrogen or Argon) at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rac-Ethylenebis(1-indenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with ethylenebis(1-indenyl). This reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically performed at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. The use of advanced techniques such as column chromatography and recrystallization is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: rac-Ethylenebis(1-indenyl)zirconium dichloride primarily undergoes coordination and insertion reactions, which are crucial in its role as a catalyst in olefin polymerization. It can also participate in substitution reactions where the chloride ligands are replaced by other ligands .
Common Reagents and Conditions:
Coordination and Insertion Reactions: These reactions typically involve the use of olefins such as ethylene or propylene.
Substitution Reactions: Common reagents for substitution reactions include alkyl or aryl halides.
Major Products: The major products formed from these reactions are polyolefins, which are high molecular weight polymers used in various industrial applications .
Scientific Research Applications
rac-Ethylenebis(1-indenyl)zirconium dichloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(cyclopentadienyl)hafnium dichloride
- Bis(cyclopentadienyl)titanium dichloride
Comparison: rac-Ethylenebis(1-indenyl)zirconium dichloride is unique due to its specific ligand structure, which provides distinct electronic and steric properties compared to other metallocene catalysts. This uniqueness often results in higher catalytic activity and selectivity in olefin polymerization reactions .
Properties
CAS No. |
100080-82-8 |
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Molecular Formula |
C20H18Cl2Zr |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
dichlorozirconium;1-[2-(1H-inden-1-yl)ethyl]-1H-indene |
InChI |
InChI=1S/C20H18.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12,17-18H,13-14H2;2*1H;/q;;;+2/p-2 |
InChI Key |
IJSDUKZKUCXMRL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)CCC3C=CC4=CC=CC=C34.Cl[Zr]Cl |
Origin of Product |
United States |
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